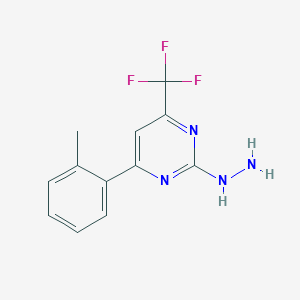![molecular formula C24H48N4O12Si3 B13731606 Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine CAS No. 29167-65-5](/img/structure/B13731606.png)
Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine is a complex organosilicon compound. It is known for its unique tricyclic structure, which includes silicon, oxygen, nitrogen, and carbon atoms. This compound is part of the silatrane family, which is characterized by its high stability and diverse reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine typically involves the reaction of tris(2-hydroxyethyl)amine with a silicon-containing reagent. One common method is the reaction of tris(2-hydroxyethyl)amine with silicon tetrachloride in the presence of a base, such as triethylamine, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The reaction is typically carried out under controlled temperature and pressure to ensure the stability of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under mild conditions.
Reduction: Sodium borohydride, typically in an alcohol solvent.
Substitution: Various halides and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silatranes .
Wissenschaftliche Forschungsanwendungen
Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its stability and ability to form complexes with various drugs.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine involves its ability to form stable complexes with various molecules. This is due to the presence of silicon, which can form strong bonds with oxygen and nitrogen atoms. The compound can interact with molecular targets through hydrogen bonding, coordination, and other interactions, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-ethyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
- 1-vinyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane
Uniqueness
Tris[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undec-1-yloxy)ethyl]amine is unique due to its tricyclic structure and the presence of multiple functional groups that allow for diverse reactivity. Its stability and ability to form complexes make it particularly valuable in various applications .
Eigenschaften
CAS-Nummer |
29167-65-5 |
|---|---|
Molekularformel |
C24H48N4O12Si3 |
Molekulargewicht |
668.9 g/mol |
IUPAC-Name |
2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)-N,N-bis[2-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yloxy)ethyl]ethanamine |
InChI |
InChI=1S/C24H48N4O12Si3/c1-13-29-41(30-14-2-25(1)3-15-31-41)38-22-10-28(11-23-39-42-32-16-4-26(5-17-33-42)6-18-34-42)12-24-40-43-35-19-7-27(8-20-36-43)9-21-37-43/h1-24H2 |
InChI-Schlüssel |
FOBGJHFRTCZWAF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CO[Si]2(OCCN1CCO2)OCCN(CCO[Si]34OCCN(CCO3)CCO4)CCO[Si]56OCCN(CCO5)CCO6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




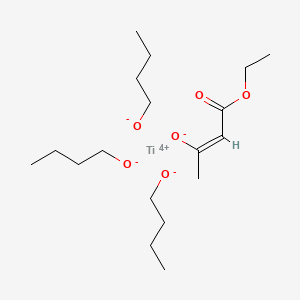
![2-[1-(3-Chloro-4-fluoro-benzoyl)-4-fluoro-piperidin-4-ylmethyl]-isoindole-1,3-dione](/img/structure/B13731558.png)
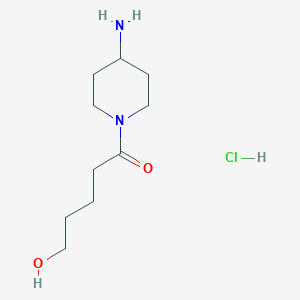
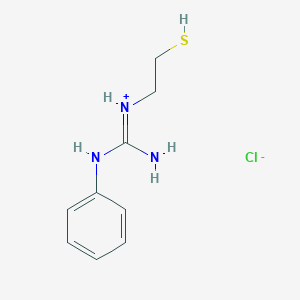


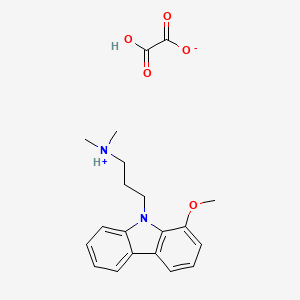
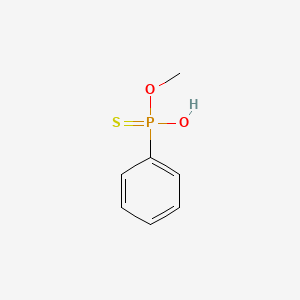

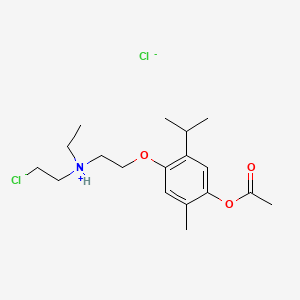
![cyclohexanamine;(2S)-2-[2-(3,5-dimethoxyphenyl)propan-2-yloxycarbonylamino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B13731616.png)
